N1,N11-Diethylnorspermine (DENSPM), also known as DE-333 or BENSPM, is a synthetic polyamine analog structurally similar to the natural polyamine spermine. It plays a significant role in scientific research as a tool for investigating polyamine metabolism and function. DENSPM is known for its potent induction of spermidine/spermine N1-acetyltransferase (SSAT), a key enzyme involved in polyamine catabolism [, , ]. This property allows researchers to study the impact of perturbed polyamine homeostasis on various cellular processes, including cell growth, differentiation, and apoptosis [, , , , , , ]. DENSPM's ability to induce SSAT and disrupt polyamine balance has also made it a subject of interest in anticancer research, as elevated polyamine levels are often observed in cancer cells [, , , , ].
Synthesis Analysis
DENSPM is synthesized through a multi-step process involving the condensation of N-(2,4,6-trimethylbenzenesulfonyl)-N-ethyl-propane-1,3-diamine with diethy[2-14C]malonate to produce a symmetrical diamide. This protected diamide then undergoes reduction and deprotection in a single step, yielding the final product as the tetrahydrobromide salt. A salt conversion is subsequently performed to obtain the desired tetrahydrochloride form []. This synthesis process has been shown to produce N1,N11-diethyl[6-l4C]norspermine ([14C]CI-1006) with a specific activity of 26.1 mCi/mmol and an overall yield of 38% [].
Molecular Structure Analysis
DENSPM primarily participates in metabolic reactions within cells, particularly those related to polyamine catabolism. DENSPM is metabolized through N-deethylation and stepwise removal of aminopropyl equivalents by the SSAT/polyamine oxidase pathway []. These metabolic processes lead to the formation of various metabolites, including N1-ethylnorspermine, N1-ethylnorspermidine, N1-ethyl-1,3-diaminopropane, and norspermidine []. The relative concentrations of DENSPM and its metabolites vary among different tissues, with the liver and kidney exhibiting the highest levels of these metabolites [].
Mechanism of Action
DENSPM exerts its effects primarily through the modulation of polyamine metabolism. By potently inducing SSAT, DENSPM accelerates polyamine catabolism, leading to the depletion of intracellular polyamine pools [, , , , ]. This polyamine depletion, in turn, disrupts cellular processes that rely on polyamines, including cell growth, differentiation, and apoptosis [, , , , , ]. The precise mechanisms underlying the induction of SSAT by DENSPM are complex and involve a combination of transcriptional, translational, and post-translational regulation [, , , ]. DENSPM has been shown to induce SSAT mRNA expression, stabilize the SSAT protein, and enhance SSAT mRNA translation [, , , ]. This multi-faceted regulation contributes to the substantial increase in SSAT activity observed in cells exposed to DENSPM.
Applications
Investigating the Role of Polyamines in Cell Cycle Progression: DENSPM has been used to study the effects of polyamine depletion on cell cycle kinetics in various cell lines, including Chinese hamster ovary cells, human breast cancer cells, and human melanoma cells [, , , ]. These studies have revealed that DENSPM treatment can prolong the S phase, induce G1/S block, and affect the levels of cell cycle regulatory proteins [, , , ].
Elucidating the Mechanisms of Polyamine Analog-Induced Apoptosis: DENSPM has been used to investigate the molecular mechanisms underlying apoptosis triggered by polyamine analogs [, , ]. Research using DENSPM has demonstrated its ability to induce apoptosis through various pathways, including mitochondrial dysfunction, caspase activation, and alterations in the expression of pro-apoptotic and anti-apoptotic proteins [, , ].
Developing Anticancer Therapies: The potential of DENSPM as an anticancer agent has been explored in preclinical studies using various human tumor xenograft models [, , ]. These studies have demonstrated DENSPM's ability to inhibit tumor growth, induce tumor regression, and potentially lead to tumor eradication in some cases [, , ]. This promising preclinical activity has led to the evaluation of DENSPM in phase I and phase II clinical trials for various cancer types, including melanoma, breast cancer, and hepatocellular carcinoma [, , ].
Studying the Role of Polyamines in Specific Diseases: DENSPM has been used to investigate the involvement of polyamine metabolism in other diseases. For example, DENSPM has been used to study the role of polyamine dysregulation in the pathogenesis of Parkinson's disease and type 1 diabetes [, ].
Related Compounds
N1-Ethylnorspermine
Compound Description: N1-Ethylnorspermine is a metabolite of DENSPM, generated through N-deethylation. This metabolic pathway is consistent with the breakdown of polyamines, involving step-wise removal of aminopropyl equivalents by spermine/spermidine N1-acetyltransferase/polyamine oxidase.
Relevance: N1-Ethylnorspermine's identification as a metabolite of N1,N11-Diethylnorspermine provides valuable insight into the metabolic processing of DENSPM within the body.
N1-Ethylnorspermidine
Compound Description: N1-Ethylnorspermidine is a metabolite of DENSPM. It is generated through a metabolic pathway similar to N1-Ethylnorspermine, involving N-deethylation and aminopropyl removal.
Relevance: As a metabolite of N1,N11-Diethylnorspermine, N1-Ethylnorspermidine further contributes to understanding the metabolic fate and potential downstream effects of DENSPM.
N1-Ethyl-1,3-Diaminopropane
Compound Description: Similar to other compounds in this list, N1-Ethyl-1,3-diaminopropane is a metabolite identified in the metabolic breakdown of DENSPM. Its presence further supports the stepwise de-alkylation and deaminopropylation processes involved in DENSPM metabolism.
Relevance: Identifying N1-Ethyl-1,3-diaminopropane as a metabolite of N1,N11-Diethylnorspermine contributes to a more complete understanding of its metabolic pathway and potential long-term effects.
Norspermidine
Compound Description: Norspermidine, also identified as a metabolite of DENSPM, is a naturally occurring polyamine. Its presence as a DENSPM metabolite suggests potential interactions with polyamine pathways and cellular processes.
Relevance: Norspermidine's identification as a metabolite of N1,N11-Diethylnorspermine suggests that DENSPM's effects may be partially mediated through norspermidine's interaction with polyamine-dependent pathways.
Spermine
Compound Description: Spermine is a natural polyamine crucial for cell growth and function. DENSPM, a spermine analogue, disrupts spermine homeostasis by inducing the enzyme spermidine/spermine N1-acetyltransferase, leading to increased spermine excretion and catabolism.
Relevance: DENSPM's impact on N1,N11-Diethylnorspermine is directly related to its ability to disrupt spermine levels and downstream effects on cellular processes dependent on polyamines.
Spermidine
Compound Description: Spermidine, another natural polyamine essential for cell growth, is affected by DENSPM treatment. Like spermine, DENSPM leads to a reduction in spermidine levels through the induction of spermidine/spermine N1-acetyltransferase.
Relevance: By impacting spermidine levels, N1,N11-Diethylnorspermine influences crucial cellular processes, such as cell growth and function, that are dependent on spermidine.
Putrescine
Compound Description: Putrescine, the precursor to spermidine in the polyamine biosynthesis pathway, is also impacted by DENSPM treatment. While DENSPM reduces spermidine and spermine, it can lead to an accumulation of putrescine.
Relevance: DENSPM's effect on N1,N11-Diethylnorspermine extends to putrescine, further emphasizing its impact on polyamine metabolism. These changes in putrescine levels can contribute to the overall cellular responses to DENSPM treatment.
α-Difluoromethylornithine (DFMO)
Compound Description: DFMO is a known inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. It is often used in combination with DENSPM to investigate the synergistic effects of targeting different stages of polyamine metabolism.
Relevance: In the context of N1,N11-Diethylnorspermine research, DFMO is often used as a comparative agent. By inhibiting polyamine biosynthesis upstream, DFMO's effects are contrasted with DENSPM's mechanism of inducing polyamine catabolism to understand their combined effects on cell growth and survival.
N1,N14-Diethylhomospermine (DEHSPM)
Compound Description: DEHSPM is a polyamine analogue structurally similar to DENSPM, but with an extended methylene backbone. Research comparing the two analogs revealed DEHSPM to be more potent in inhibiting L1210 murine leukemia cell growth than DENSPM.
Relevance: Comparing DEHSPM to N1,N11-Diethylnorspermine helps to elucidate the structure-activity relationships of spermine analogues. DEHSPM's increased potency suggests the importance of the methylene backbone length in influencing antiproliferative activity.
N1,N12-Diethylspermine (DESPM)
Compound Description: Similar to DEHSPM, DESPM is another polyamine analogue with an altered methylene backbone compared to DENSPM. This modification impacts DESPM's antiproliferative activity, placing it between DEHSPM and DENSPM in terms of potency.
Relevance: Comparing DESPM to N1,N11-Diethylnorspermine, highlights the subtle structural changes that can significantly influence the biological activity of polyamine analogues. By understanding these structure-activity relationships, researchers can design and develop more effective and targeted therapies.
1,6,12-Triazadodecane [(4,5) Triamine]
Compound Description: 1,6,12-Triazadodecane, often referred to as (4,5) triamine, is a polyamine analogue structurally distinct from DENSPM. It effectively reduces putrescine and spermidine levels in JURKAT T-cells, showcasing its ability to disrupt polyamine homeostasis.
Relevance: The distinct structure and polyamine-depleting effects of 1,6,12-Triazadodecane in comparison to N1,N11-Diethylnorspermine offer a broader perspective on the structural diversity and mechanisms of action among polyamine analogues.
1,7,13-Triazatridecane [(5,5) Triamine]
Compound Description: Similar to (4,5) triamine, 1,7,13-Triazatridecane, also known as (5,5) triamine, represents another structurally distinct polyamine analogue. Studies have shown its ability to deplete putrescine and spermidine levels in JURKAT T-cells, highlighting its impact on polyamine balance.
Relevance: Including 1,7,13-Triazatridecane alongside N1,N11-Diethylnorspermine emphasizes the diversity in polyamine analogue structures and their effects on polyamine metabolism, providing a broader context for DENSPM research and drug discovery efforts.
1,11-bis(ethylamino)-4,8-diazaundecane BE 3-3-3 BE 333 BE-3-3-3 BE-333 BENSM BENSpm BESPM bis(ethyl)norspermine DE-333 DENSPM N(1),N(11)-bis(ethyl)norspermine N(1),N(11)-diethylnorspermine N1,N11-bis(ethyl)norspermine
Canonical SMILES
CCNCCCNCCCNCCCNCC.Cl.Cl.Cl.Cl
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
DENSPM is n(1),N(11)-bis(ethyl)norspermine (DENSPM), a N-terminally alkylated tetraamine and polyamine mimetics, disrupts polyamine pool homeostasis by modulating the activities of the biosynthetic enzymes, ornithine decarboxylase (ODC), and S-adenosylmethionine decarboxylase (AdoMetDC). Diethylnorspermine is a synthetic bis-ethyl analogue of spermine with potential antineoplastic activity. N(1),N(11)-bis(ethyl)norspermine (DENSPM), a N-terminally alkylated tetraamine and polyamine mimetics, disrupts polyamine pool homeostasis by modulating the activities of the biosynthetic enzymes, ornithine decarboxylase (ODC), and S-adenosylmethionine decarboxylase (AdoMetDC). This agent also reduces polyamine concentrations through the induction of the catabolic enzyme spermidine/spermine N1-acetyltransferase 1 (SSAT). Polyamines, an integral part of the DNA helix structure, play a critical role in cell division, differentiation and membrane function. Disruption of normal polyamine concentrations by DENSPM may lead to cell growth inhibition.
PYR-41 is an ethyl ester resulting from the formal condensation of the carboxy group of 4-{4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoic acid with ethanol. It is an irreversible and cell-permeable inhibitor of ubiquitin-activating enzyme E1. It has a role as an EC 6.2.1.45 (E1 ubiquitin-activating enzyme) inhibitor and an antineoplastic agent. It is an ethyl ester, a member of furans, a C-nitro compound, a member of pyrazolidines and a benzoate ester.
Radotinib is under investigation for the treatment of Leukemia, Myelogenous, Chronic, BCR-ABL Positive. Radotinib is a second-generation tyrosine kinase inhibitor of Bcr-Abl fusion protein and the platelet-derived growth factor receptor (PDGFR), with potential antineoplastic activity. Upon administration, radotinib specifically inhibits the Bcr-Abl fusion protein, an abnormal enzyme expressed in Philadelphia chromosome positive chronic myeloid leukemia (CML) cells. In addition, this agent also inhibits PDGFR thereby blocking PDGFR-mediated signal transduction pathways. The inhibitory effect of radotinib on these specific tyrosine kinases may decrease cellular proliferation and inhibit angiogenesis. PDGFR, upregulated in many tumor cell types, is a receptor tyrosine kinase essential to cell migration and the development of the microvasculature.
DCC-2036 is a member of the class of ureas that is urea in which one of the nitrogens bears a 3-tert-butyl-1-(quinolin-6-yl)-1H-pyrazol-5-yl substituent, while the other bears a 2-fluoro-4-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}phenyl substituent. It has a role as a tyrosine kinase inhibitor. It is a member of quinolines, a pyridinecarboxamide, a member of pyrazoles, an organofluorine compound and a member of phenylureas. Rebastinib has been used in trials studying the treatment of Chronic Myeloid Leukemia. It is an inhibitor of Tie2 tyrosine kinase receptor and an antineoplastic agent. Rebastinib is an orally bioavailable small-molecule inhibitor of multiple tyrosine kinases with potential antineoplastic activity. Upon oral administration, rebastinib binds to and inhibits the Bcr-Abl fusion oncoprotein by changing the conformation of the folded protein to disallow ligand-dependent and ligand-independent activation; in addition, this agent binds to and inhibits Src family kinases LYN, HCK and FGR and the receptor tyrosine kinases TIE-2 and VEGFR-2. Rebastinib may exhibit more potent activity against T315I Bcr-Abl gatekeeper mutant kinases than other Bcr-Abl kinase inhibitors. The TIE-2 and VEGFR-2 receptor tyrosine kinases regulate angiogenesis, respectively, while the Src family kinases Abl, LYN, and HCK Src regulate a variety of cellular responses including differentiation, division, adhesion, and the stress response.
XL228 is a novel anticancer compound designed to inhibit the insulin-like growth factor type-1 receptor (IGF1R), Src and Abl tyrosine kinases – targets that play crucial roles in cancer cell proliferation, survival and metastasis. Tyrosine Kinase Inhibitor XL228 is a synthetic molecule that targets multiple tyrosine kinases with potential antineoplastic activity. Tyrosine kinase inhibitor XL228 binds to and inhibits the activities of multiple tyrosine kinases, such as the insulin-like growth factor 1 receptor (IGF1R), Src tyrosine kinase, and Bcr-Abl tyrosine kinase. Blockade of these kinases may result in the inhibition of tumor angiogenesis, cell proliferation, and metastasis. In addition, this agent may be a potent inhibitor of the T315I mutant form of the Abl protein, which is associated with the resistance of chronic myelogenous leukemia (CML) to other tyrosine kinase inhibitors. IGF1R and Src tyrosine kinases are upregulated in many tumor cells and play important roles in tumor cell proliferation and metastasis. Bcr-Abl translocation leads to constitutive activation of ABL kinase and is commonly associated with Philadelphia-positive acute lymphocytic leukemia (ALL).
SNX-5422 is a synthetic, novel, small molecule Hsp90 Inhibitor. As an oral formulation that demonstrates strong efficacy and tolerability, SNX-5422 is positioned as a breakthrough therapy with broad applicability across a wide range of cancers.
Birabresib (OTX-015) is a potent bromodomain (BRD2/3/4) inhibitor. Birabresib is under investigation in clinical trial NCT02698176 (A Dose Exploration Study With MK-8628 in Participants With Selected Advanced Solid Tumors (MK-8628-006)). Birabresib is a synthetic, small molecule inhibitor of the BET (Bromodomain and Extra-Terminal) family of bromodomain-containing proteins 2, 3 and 4 with potential antineoplastic activity. Upon administration, birabresib binds to the acetylated lysine recognition motifs on the bromodomain of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histone peptides. This disrupts chromatin remodeling and gene expression. Prevention of the expression of certain growth-promoting genes, including c-Myc-dependent target genes, may lead to an inhibition of tumor cell growth. Characterized by a tandem repeat of bromodomain at the N-terminus, the BET proteins BRD2, BRD3, BRD4 are transcriptional regulators that play an important role in cellular growth.